molecular formula C15H22O2 B14469633 5-Methyl-2-(isopropyl)phenyl isovalerate CAS No. 69844-33-3

5-Methyl-2-(isopropyl)phenyl isovalerate

Cat. No.: B14469633
CAS No.: 69844-33-3
M. Wt: 234.33 g/mol
InChI Key: NZIACPHCVAFJBR-UHFFFAOYSA-N
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Description

5-Methyl-2-(isopropyl)phenyl isovalerate, also known as thymyl isovalerate, is an organic compound with the molecular formula C15H22O2. It is a derivative of thymol, a naturally occurring monoterpenoid phenol derived from the plant thyme. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(isopropyl)phenyl isovalerate typically involves the esterification of thymol with isovaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Thymol+Isovaleric AcidH2SO45-Methyl-2-(isopropyl)phenyl isovalerate+H2O\text{Thymol} + \text{Isovaleric Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Thymol+Isovaleric AcidH2​SO4​​5-Methyl-2-(isopropyl)phenyl isovalerate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(isopropyl)phenyl isovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2-(isopropyl)phenyl isovalerate has various applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(isopropyl)phenyl isovalerate involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound can also interact with microbial cell membranes, leading to disruption and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Thymol: The parent compound, known for its antimicrobial properties.

    Carvacrol: Another monoterpenoid phenol with similar biological activities.

    Menthol: A related compound with cooling and analgesic effects.

Uniqueness

5-Methyl-2-(isopropyl)phenyl isovalerate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its parent compound thymol. This esterification enhances its solubility in organic solvents and modifies its biological activity, making it suitable for specific applications in the fragrance and flavor industries.

Properties

CAS No.

69844-33-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 3-methylbutanoate

InChI

InChI=1S/C15H22O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h6-7,9-11H,8H2,1-5H3

InChI Key

NZIACPHCVAFJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)CC(C)C

Origin of Product

United States

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